molecular formula C17H18N2O3S B2599803 N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide CAS No. 921995-35-9

N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide

Cat. No.: B2599803
CAS No.: 921995-35-9
M. Wt: 330.4
InChI Key: OHFXIKIYAQSQBA-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide: is a synthetic organic compound that features an indole moiety, a sulfonyl group, and a benzamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters .

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects . The sulfonyl and benzamide groups further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide is unique due to the presence of both sulfonyl and benzamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, solubility, and binding affinity to biological targets, making it a valuable molecule for scientific research and potential therapeutic applications .

Biological Activity

N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indoline moiety linked to a sulfonyl group and a benzamide structure, which contributes to its unique chemical properties. The presence of these functional groups enhances its interaction with various biological targets.

The mechanism of action for this compound primarily involves its binding to specific enzymes and receptors. The indole structure is known for its ability to interact with biological targets, modulating their activity. The sulfonyl group may enhance the compound's stability and solubility, facilitating its therapeutic effects .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)7.4Inhibition of Abl protein kinase
P388 (Murine leukemia)340 nMDisruption of cell cycle phases

These findings suggest that the compound may act as a potent inhibitor of specific kinases involved in cancer progression .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Inhibition of Acid Ceramidase : A study highlighted the compound's role as a potent inhibitor of acid ceramidase, with an IC50 value of 3.2 nM. This inhibition was linked to its structural properties, allowing it to covalently bind to the enzyme's active site .
  • Cell Cycle Analysis : Another investigation into the effects on P388 murine leukemia cells revealed two distinct classes of inhibitors: one that disrupted mitosis and another that caused G1 phase accumulation, further underscoring its potential as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives:

Compound Structure Biological Activity
Indole-3-acetic acidIndole structurePlant hormone
Indole-2-carboxylic acidIndole structure with carboxylic acidModerate anticancer activity

The unique combination of sulfonyl and benzamide groups in this compound distinguishes it from these compounds, enhancing its binding affinity and biological activity .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFXIKIYAQSQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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